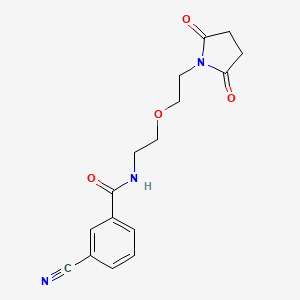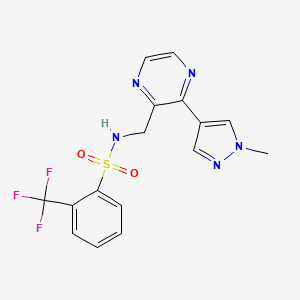
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14F3N5O2S and its molecular weight is 397.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Activities
Studies have indicated the synthesis of derivatives related to the mentioned compound, showing significant anti-inflammatory and analgesic activities. For instance, derivatives synthesized for evaluating anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities showed that certain compounds exhibited notable anti-inflammatory and analgesic effects without causing significant tissue damage in liver, kidney, colon, and brain, suggesting potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Herbicidal Activity
Compounds containing the benzenesulfonamide moiety have been reported to display herbicidal activity, particularly showing post-emergence activity on dicotyledonous weed species. This suggests their potential use in agricultural research to develop new herbicides that could selectively target specific weeds without affecting crops (J. Eussen et al., 1990).
Antimicrobial Activity
Several derivatives have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. This includes potential antitubercular activity against M. tuberculosis, highlighting their relevance in the development of new antimicrobial agents. The structural diversity of these compounds allows for the exploration of various mechanisms of action against microbial infections, which could lead to the discovery of novel antibiotics (Ghada Bouz et al., 2019).
Anticancer Activity
Research into derivatives of N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide has also uncovered potential anticancer activities. Some compounds were found to be cytotoxic against various cancer cell lines, providing a starting point for the development of new anticancer therapies. The ability of these compounds to inhibit certain cancer cell growth suggests their utility in cancer research and drug development (H. Gul et al., 2016).
Corrosion Inhibition
Interestingly, derivatives of the compound have been investigated for their potential as corrosion inhibitors for metals in acidic environments. This application is crucial for the protection of industrial machinery and infrastructure, suggesting that these compounds could be developed into commercial products to extend the lifespan of metal components in various industries (M. Mostfa et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as BAY-876, is the glucose transporter GLUT1 . GLUT1 is responsible for the facilitated transport of glucose across the plasma membranes of mammalian cells.
Mode of Action
BAY-876 acts as a potent, highly selective, cell-permeable inhibitor of GLUT1 . It binds to GLUT1 and inhibits its function, thereby preventing the transport of glucose into cells.
Biochemical Pathways
By inhibiting GLUT1, BAY-876 disrupts the glucose uptake by cells . This affects the glycolysis pathway, as glucose is the primary substrate for this process. The downstream effects include a decrease in ATP production, which can lead to cell death in cells that rely heavily on glycolysis for energy, such as cancer cells.
Pharmacokinetics
Given its potent inhibitory effect on glut1, it can be inferred that the compound has good cell permeability .
Result of Action
The inhibition of GLUT1 and the subsequent disruption of glucose uptake can lead to cellular energy deprivation . This can induce cell death in cells that are heavily dependent on glycolysis for their energy needs .
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2S/c1-24-10-11(8-22-24)15-13(20-6-7-21-15)9-23-27(25,26)14-5-3-2-4-12(14)16(17,18)19/h2-8,10,23H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJXJHQLQMJFTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
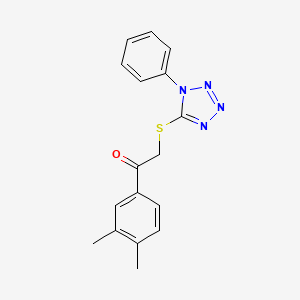
![5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline](/img/new.no-structure.jpg)
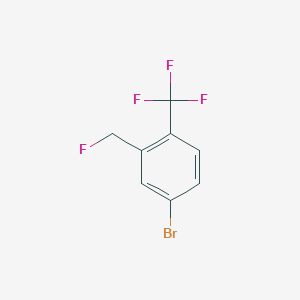
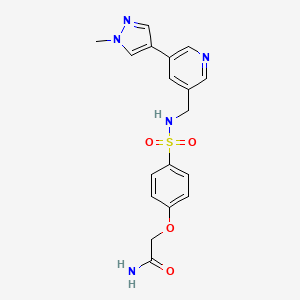
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3-phenylpropyl)urea](/img/structure/B2445466.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-3-methylbenzamide](/img/structure/B2445467.png)

![(1S,3R,4R)-3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2445471.png)
![2-((3-isopentyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2445473.png)
![2-((3-fluorobenzyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445474.png)
![2-{4-[5-Tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol](/img/structure/B2445477.png)
